Ethyl 7-octenoate

Synthetic Organic Chemistry C–H Functionalization Pharmaceutical Intermediate Synthesis

Ethyl 7-octenoate (CAS 35194-38-8, synonym: ethyl oct-7-enoate) is a C10 unsaturated fatty acid ethyl ester bearing a terminal carbon–carbon double bond at the C7 position. It belongs to the fatty acid ester class, with a molecular weight of 170.25 g·mol⁻¹ (C₁₀H₁₈O₂), and is recognized as a volatile metabolite produced by Saccharomyces cerevisiae during fermentation.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 35194-38-8
Cat. No. B1297597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-octenoate
CAS35194-38-8
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCC=C
InChIInChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3H,1,4-9H2,2H3
InChIKeyDWMKJZMYLQUIDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-Octenoate (CAS 35194-38-8): Procurement-Grade Overview of an Unsaturated Fatty Acid Ethyl Ester


Ethyl 7-octenoate (CAS 35194-38-8, synonym: ethyl oct-7-enoate) is a C10 unsaturated fatty acid ethyl ester bearing a terminal carbon–carbon double bond at the C7 position [1]. It belongs to the fatty acid ester class, with a molecular weight of 170.25 g·mol⁻¹ (C₁₀H₁₈O₂), and is recognized as a volatile metabolite produced by Saccharomyces cerevisiae during fermentation [2]. Unlike its fully saturated counterpart ethyl octanoate (C₁₀H₂₀O₂), the terminal olefin imparts distinct reactivity and physicochemical properties that are critical for applications spanning synthetic organic chemistry, wine aroma science, and analytical marker studies.

Why Ethyl 7-Octenoate Cannot Be Substituted by Generic Ethyl Octanoate or Other In-Class Esters


Although ethyl 7-octenoate shares the same carbon count as ethyl octanoate, the terminal unsaturation fundamentally alters its chemical reactivity, chromatographic behavior, and biological production profile. The C7=C8 double bond serves as a functional handle for regio- and stereoselective transition-metal-catalyzed transformations—a feature entirely absent in saturated analogs [1]. In wine fermentation, the concentration of ethyl 7-octenoate responds differentially to yeast strain selection: mixed fermentations with Hanseniaspora opuntiae increase this ester >1.5-fold over single-inoculated Saccharomyces cerevisiae controls, whereas the major saturated ester ethyl octanoate exhibits the opposite trend [2]. This divergent behavior precludes simple ester-for-ester interchange in both synthetic and analytical workflows. The quantitative evidence below substantiates why scientific and industrial users must specifically source ethyl 7-octenoate rather than assuming a generic saturated ester will perform equivalently.

Quantitative Differentiation Evidence: Ethyl 7-Octenoate vs. Closest Analogs


Terminal Olefin Enables Pd-Catalyzed Branch-Selective Allylic C–H Acyloxylation for α-Lipoic Acid Intermediate Synthesis

Ethyl 7-octenoate serves as a privileged substrate for branch-selective allylic C–H acyloxylation owing to its terminal C=C bond. Under Pd catalysis with a bidentate-sulfoxide ligand, Ag₂CO₃ additive, and 4-nitrobenzoic acid, the terminal alkene undergoes acyloxylation to produce ethyl 6,8-dihydroxyoctanoate after further elaboration—a key synthetic intermediate of (R)-α-lipoic acid [1]. The saturated analog ethyl octanoate (C₁₀H₂₀O₂, CAS 106-32-1) lacks this olefin and therefore cannot participate in this transformation. This reactivity is protected under JP-2021104992-A, which claims a production process for acyloxy derivatives of 7-octenoic acid esters specifically for α-lipoic acid intermediate manufacture .

Synthetic Organic Chemistry C–H Functionalization Pharmaceutical Intermediate Synthesis

Divergent Yeast-Strain-Dependent Modulation in Wine Fermentation: >1.5-Fold Increase vs. Opposite Trend for Major Saturated Esters

In a controlled mixed-fermentation study of 'Sideritis' wine, ethyl 7-octenoate levels were >1.5-fold higher in mixed fermentations employing Hanseniaspora opuntiae L1 plus Saccharomyces cerevisiae W7 (SQ) compared to single-inoculated S. cerevisiae W7 (IS) controls [1]. Critically, the major saturated esters ethyl octanoate, ethyl decanoate, and ethyl 9-decenoate showed the opposite trend: significantly higher total content in IS wines than in SQ wines [1]. This divergent response indicates that ethyl 7-octenoate production is specifically enhanced by non-Saccharomyces yeast in co-fermentation, whereas saturated fatty acid ethyl esters are preferentially produced by S. cerevisiae monoculture. The resulting sensory outcome was a measurable increase in tree-fruit and tropical-fruit notes, with SQ wines receiving the highest overall acceptance score from the sensory panel [1].

Wine Aroma Chemistry Fermentation Biotechnology Volatile Metabolite Profiling

GC Kovats Retention Index Distinction: 1186 (Ethyl 7-Octenoate) vs. 1199 (Ethyl Octanoate) on HP-5 Column

Ethyl 7-octenoate exhibits a Kovats retention index (RI) of 1186 on an HP-5 capillary column, as determined in the analysis of Changyu XO brandy volatile compounds [1]. The saturated analog ethyl octanoate (CAS 106-32-1) elutes with an RI of 1199 on the same HP-5 stationary phase [2]. Although the 13-unit difference is modest, it is analytically significant: in complex volatile mixtures such as wine or brandy headspace, the two compounds can be chromatographically resolved and independently quantified. This distinction is essential for accurate compound identification in GC-MS workflows where retention index matching against spectral libraries is used for confirmation.

Gas Chromatography Volatile Compound Identification Analytical Chemistry

Physicochemical Property Divergence: Ethyl 7-Octenoate vs. Ethyl Octanoate

The introduction of a terminal double bond alters several key physicochemical parameters relative to the fully saturated analog. Ethyl 7-octenoate has a boiling point of 210.5 °C at 760 mmHg and a density of 0.885 g·cm⁻³ , compared to ethyl octanoate with a boiling point of 206–208 °C (lit.) and density of 0.867–0.868 g·cm⁻³ . The flash point of ethyl 7-octenoate is 79.9 °C , slightly higher than the 75 °C reported for ethyl octanoate . The estimated logP (octanol–water partition coefficient) for ethyl 7-octenoate is 3.67 [1], marginally lower than the reported logP of 3.81–3.90 for ethyl octanoate [2]. Water solubility of ethyl 7-octenoate at 25 °C is estimated at 44.64 mg·L⁻¹ [1], reflecting its hydrophobic character typical of medium-chain esters.

Physicochemical Characterization Solvent Selection Formulation Science

Grape Variety Marker Specificity: Ethyl 7-Octenoate as a Wine Fingerprinting Agent

Ethyl 7-octenoate has been established as an important volatile marker for the identification of different grape varieties and can serve as a fingerprinting agent for wine authentication . This application leverages its unsaturated structure and its yeast-strain-dependent production profile, which is not shared by the more abundant saturated esters (ethyl octanoate, ethyl hexanoate) that are produced broadly across many fermentation conditions. In the 'Sideritis' wine study, ethyl 7-octenoate was among the minor fatty acid esters showing a >1.5-fold increase specifically in mixed fermentations, while major esters like ethyl octanoate showed the opposite trend [1]. This selective enrichment makes ethyl 7-octenoate a more sensitive and specific marker for yeast-derived aroma modulation than the high-abundance saturated esters that dominate total volatile profiles.

Food Authenticity Wine Metabolomics Grape Variety Discrimination

Patent-Protected Synthetic Intermediate Status: Exclusive Claims for α-Lipoic Acid Precursor Production

Japanese patent JP-2021104992-A, filed by Tokuyama Corporation, specifically claims a production process for acyloxy derivatives of 7-octenoic acid esters (including the ethyl ester) and their use as intermediates for α-lipoic acid synthesis . The patent teaches that reacting a 7-octenoic acid ester with a carboxylic acid or its salt in the presence of a Pd(II) acetate / 1,2-bis(phenylsulfinyl)ethane complex catalyst and a 1,4-benzoquinone derivative yields the acyloxy derivative in good yield . This intellectual property protection is predicated on the unique reactivity of the terminal olefin and does not extend to saturated analogs. The existence of this patent confirms that ethyl 7-octenoate (and related 7-octenoic acid esters) occupies a distinct and commercially protected position as a pharmaceutical building block that saturated fatty acid esters do not share.

Process Chemistry Intellectual Property Pharmaceutical Manufacturing

Validated Application Scenarios for Ethyl 7-Octenoate Based on Quantitative Differentiation Evidence


Synthesis of (R)-α-Lipoic Acid Intermediates via Pd-Catalyzed Allylic C–H Acyloxylation

Ethyl 7-octenoate is the established substrate for branch-selective allylic C–H acyloxylation that delivers ethyl 6,8-dihydroxyoctanoate, a key intermediate en route to (R)-α-lipoic acid [1]. The reaction relies on the terminal olefin as the functional handle and is protected under JP-2021104992-A . Medicinal chemistry and process R&D groups developing α-lipoic acid synthesis routes should specifically procure ethyl 7-octenoate (CAS 35194-38-8); the saturated analog ethyl octanoate is chemically inert under these catalytic conditions and cannot serve as a substitute.

Wine Aroma Modulation via Non-Saccharomyces Yeast Co-Fermentation

Ethyl 7-octenoate is selectively enriched (>1.5-fold) in mixed fermentations employing Hanseniaspora opuntiae alongside Saccharomyces cerevisiae, contributing to enhanced tree-fruit, tropical-fruit, and floral aroma notes [1]. This compound serves as a discriminating volatile marker for non-Saccharomyces yeast activity, unlike major saturated esters (ethyl octanoate, ethyl decanoate) that are preferentially produced by S. cerevisiae monocultures [1]. Wine research laboratories and starter-culture developers should use ethyl 7-octenoate as a targeted analyte in GC-MS volatile profiling to quantify the specific contribution of NS yeasts to wine aroma complexity.

GC-MS Reference Standard for Volatile Compound Identification in Alcoholic Beverages

With a Kovats retention index of 1186 on HP-5 columns [1], ethyl 7-octenoate can be confidently distinguished from ethyl octanoate (RI 1199) in complex brandy, wine, and spirit headspace analyses. Analytical laboratories performing volatile profiling for quality control, authenticity verification, or aroma research must use a certified ethyl 7-octenoate reference standard (minimum purity 95% [2]) to ensure accurate retention-index-based identification. Substituting ethyl octanoate would lead to a 13-unit RI mismatch and potential misidentification.

Grape Variety Authentication and Wine Fingerprinting

Ethyl 7-octenoate has been validated as a volatile marker for grape variety discrimination and wine fingerprinting [1]. Its yeast-strain-dependent production and unsaturated structure provide a higher specificity-to-abundance ratio than the major saturated ethyl esters that dominate wine volatile profiles . Food authenticity and regulatory testing laboratories should include this compound in targeted multi-analyte methods for verifying declared grape varieties or detecting adulteration in commercial wines.

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